

# An In-depth Technical Guide to 2-(2-Methoxyphenoxy)ethanimidamide

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## Compound of Interest

Compound Name:	2-(2-Methoxyphenoxy)ethanimidamide
CAS No.:	785724-01-8
Cat. No.:	B3284466

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## Authored by: Gemini, Senior Application Scientist

### Introduction

**2-(2-Methoxyphenoxy)ethanimidamide** is a molecule of significant interest in the landscape of medicinal chemistry and drug discovery. Its structural architecture, featuring a guaiacol moiety linked to an ethanimidamide group, presents a compelling scaffold for the exploration of novel therapeutic agents. The presence of the methoxyphenoxy group is a common feature in a variety of biologically active compounds, influencing properties such as lipophilicity and receptor interaction. The ethanimidamide functional group, a derivative of an amide, offers unique possibilities for molecular interactions and metabolic pathways. This guide provides a comprehensive overview of the available technical data for **2-(2-Methoxyphenoxy)ethanimidamide**, including its chemical identity, a plausible synthetic route, and an exploration of its potential biological significance based on its structural relationship to known pharmacophores.

## Core Registry Data

A solid foundation for any chemical investigation begins with accurate identification and fundamental properties. The following table summarizes the key registry data for **2-(2-Methoxyphenoxy)ethanimidamide** and its hydrochloride salt.

Property	Value	Reference(s)
Chemical Name	2-(2-Methoxyphenoxy)ethanimidamide	[1]
CAS Number	785724-01-8 (free base)	[1]
CAS Number (HCl salt)	67386-40-7	[2]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	180.21 g/mol	[1]
IUPAC Name	2-(2-methoxyphenoxy)ethanimidamide	[1]
SMILES	<chem>COC1=CC=CC=C1OCC(=N)N</chem>	[1]
InChI Key	SWOXIQXJHPYCAV-UHFFFAOYSA-N	[1]

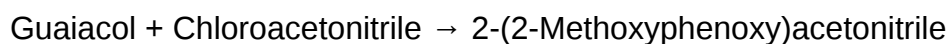
## Synthesis and Experimental Protocols

While a specific, published synthesis for **2-(2-Methoxyphenoxy)ethanimidamide** is not readily available in the reviewed literature, a robust and logical synthetic pathway can be proposed based on well-established chemical transformations. The most direct route involves the conversion of the corresponding nitrile, 2-(2-methoxyphenoxy)acetonitrile, to the target ethanimidamide via the Pinner reaction.

### Part 1: Synthesis of the Precursor, 2-(2-Methoxyphenoxy)acetonitrile

The synthesis of the nitrile precursor can be achieved through the alkylation of guaiacol (2-methoxyphenol) with a suitable two-carbon electrophile bearing a nitrile group. A common and effective method involves the use of chloroacetonitrile.

Reaction:



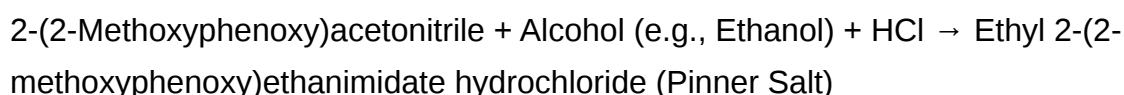
Experimental Protocol:

- **Reaction Setup:** To a solution of guaiacol (1.0 eq) in a polar aprotic solvent such as acetone or acetonitrile, add a base such as potassium carbonate (1.5 eq).
- **Addition of Alkylating Agent:** To the stirred suspension, add chloroacetonitrile (1.1 eq) dropwise at room temperature.
- **Reaction Conditions:** Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 2-(2-methoxyphenoxy)acetonitrile.<sup>[3]</sup>

## Part 2: Conversion to 2-(2-Methoxyphenoxy)ethanimidamide via the Pinner Reaction

The Pinner reaction is a classic method for converting nitriles into imidates, which can then be readily converted to the corresponding amidine (imidamide).<sup>[3][4]</sup>

Reaction:

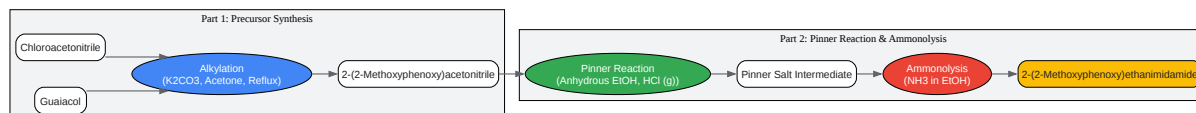


Ethyl 2-(2-methoxyphenoxy)ethanimidate hydrochloride + Ammonia → **2-(2-Methoxyphenoxy)ethanimidamide**

Experimental Protocol:

- Formation of the Pinner Salt:
  - Dissolve 2-(2-methoxyphenoxy)acetonitrile (1.0 eq) in an excess of anhydrous ethanol.
  - Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the mixture until saturation.
  - Seal the reaction vessel and allow it to stand at low temperature (0-5 °C) for 24-48 hours. The Pinner salt will precipitate as a crystalline solid.
  - Isolate the salt by filtration and wash with cold anhydrous ether.
- Ammonolysis to the Ethanamide:
  - Suspend the isolated Pinner salt in a solution of ammonia in ethanol.
  - Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
  - Remove the solvent under reduced pressure.
  - The crude product can be purified by recrystallization or column chromatography to yield **2-(2-Methoxyphenoxy)ethanimidamide**.

Experimental Workflow Diagram:



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Caption: Proposed synthetic workflow for **2-(2-Methoxyphenoxy)ethanimidamide**.

## Potential Biological Significance and Mechanistic Insights

While direct biological data for **2-(2-Methoxyphenoxy)ethanimidamide** is scarce, its structural components provide a basis for hypothesizing its potential biological activities.

### Structural Analogy to Adrenergic Receptor Ligands

The 2-(2-methoxyphenoxy)ethyl moiety is a key structural feature in several pharmaceutical agents that interact with adrenergic receptors. For instance, 2-(2-methoxyphenoxy)ethylamine is a known intermediate in the synthesis of Carvedilol, a non-selective beta-blocker and alpha-1 blocker.[5][6] This suggests that **2-(2-Methoxyphenoxy)ethanimidamide** could potentially exhibit affinity for adrenergic receptors, although the replacement of the amine with an imidamide group would significantly alter its electronic and steric properties, and thus its receptor binding profile.

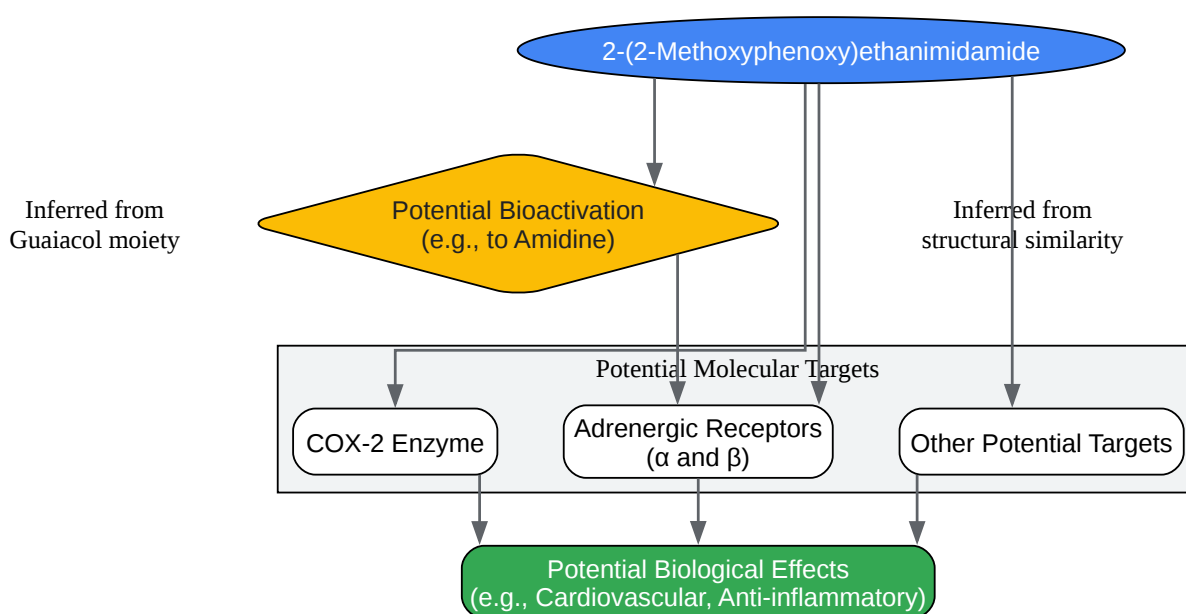
### Potential as an Amidine Prodrug

Amidoximes, which are structurally related to imidamides, are known to be converted to amidines in vivo and can act as prodrugs.[6] It is plausible that **2-(2-Methoxyphenoxy)ethanimidamide** could be metabolized to the corresponding amidine, which may possess its own unique biological activity.

## Inferred Activities from the Guaiacol Moiety

The guaiacol (2-methoxyphenol) substructure is present in numerous natural and synthetic compounds with a wide range of biological activities, including antioxidant and anti-inflammatory properties. Studies have shown that some 2-methoxyphenols can act as inhibitors of cyclooxygenase-2 (COX-2).<sup>[7][8]</sup>

Potential Signaling Pathway Interactions:



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Caption: Inferred potential molecular interactions of **2-(2-Methoxyphenoxy)ethanimidamide**.

## Proposed Experimental Protocols for Biological Evaluation

To investigate the hypothesized biological activities of **2-(2-Methoxyphenoxy)ethanimidamide**, the following experimental protocols are suggested:

## Adrenergic Receptor Binding Assays

- Objective: To determine the affinity of the compound for alpha and beta-adrenergic receptors.
- Methodology:
  - Utilize commercially available radioligand binding assay kits for specific adrenergic receptor subtypes (e.g.,  $\alpha_1$ ,  $\alpha_2$ ,  $\beta_1$ ,  $\beta_2$ ).
  - Prepare membranes from cells expressing the receptor of interest.
  - Incubate the membranes with a known radioligand and varying concentrations of **2-(2-Methoxyphenoxy)ethanimidamide**.
  - Measure the displacement of the radioligand to determine the binding affinity ( $K_i$ ) of the test compound.

## COX-2 Inhibition Assay

- Objective: To assess the inhibitory effect of the compound on COX-2 enzyme activity.
- Methodology:
  - Employ a commercially available COX-2 inhibitor screening assay kit.
  - Incubate recombinant COX-2 enzyme with arachidonic acid as the substrate in the presence of various concentrations of the test compound.
  - Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.
  - Calculate the IC50 value to determine the potency of inhibition.

## In Vitro Antiproliferative Activity

- Objective: To evaluate the cytotoxic effects of the compound on various cancer cell lines.[9]
- Methodology:

- Culture relevant human cancer cell lines (e.g., breast, lung, prostate).
- Treat the cells with a range of concentrations of **2-(2-Methoxyphenoxy)ethanimidamide** for a specified duration (e.g., 48-72 hours).
- Assess cell viability using a standard method such as the MTT or MTS assay.
- Determine the IC50 value for each cell line.

## Physicochemical and Predicted Spectral Data

While experimental spectral data for **2-(2-Methoxyphenoxy)ethanimidamide** is not widely published, the following table summarizes its key physicochemical properties and predicted spectral characteristics based on its structure.

Property	Predicted Value
LogP	~1.5
pKa (most basic)	~9.5-10.5
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ 7.0-7.2 (m, 4H, Ar-H), 5.5-6.5 (br s, 2H, NH <sub>2</sub> ), 4.2-4.4 (s, 2H, OCH <sub>2</sub> ), 3.8-3.9 (s, 3H, OCH <sub>3</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	δ 165-170 (C=N), 149-151 (Ar-C-O), 147-149 (Ar-C-OCH <sub>3</sub> ), 120-123 (Ar-CH), 114-116 (Ar-CH), 111-113 (Ar-CH), 70-72 (OCH <sub>2</sub> ), 55-57 (OCH <sub>3</sub> )
IR (KBr, cm <sup>-1</sup> )	3300-3500 (N-H stretch), 3100-3200 (N-H stretch), 2850-3000 (C-H stretch), 1650-1680 (C=N stretch), 1590-1610 (aromatic C=C stretch), 1240-1260 (asymmetric C-O-C stretch), 1020-1040 (symmetric C-O-C stretch)
Mass Spectrum (EI)	M <sup>+</sup> at m/z 180

## Conclusion

**2-(2-Methoxyphenoxy)ethanimidamide** represents a promising yet underexplored chemical entity. This guide has consolidated the available registry data and proposed a viable synthetic route based on established chemical principles. Furthermore, by analyzing its structural components, we have put forth scientifically grounded hypotheses regarding its potential biological activities, particularly in the realms of adrenergic receptor modulation and anti-inflammatory effects. The suggested experimental protocols provide a clear roadmap for researchers to embark on the biological evaluation of this intriguing molecule. It is our hope that this technical guide will serve as a valuable resource and a catalyst for further investigation into the therapeutic potential of **2-(2-Methoxyphenoxy)ethanimidamide**.

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